3-(Ethoxymethyl)-5-fluoropyridine
Description
3-(Ethoxymethyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position and a fluorine atom at the 5-position of the pyridine ring. Pyridine derivatives with fluorinated and alkyl/ether substituents are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and metabolic stability .
Properties
IUPAC Name |
3-(ethoxymethyl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYECFKJQXKOJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-5-fluoropyridine typically involves the introduction of the ethoxymethyl group and the fluorine atom onto the pyridine ring. One common method involves the reaction of 3-hydroxymethyl-5-fluoropyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxymethyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-5-fluoropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets such as enzymes or receptors. The ethoxymethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body. The molecular targets and pathways involved vary depending on the specific application and the structure of the final compound derived from this compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 3-position of 5-fluoropyridine significantly influences molecular properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloromethyl (-CH₂Cl) and bromomethyl (-CH₂Br) substituents are electron-withdrawing, increasing the pyridine ring's electrophilicity. In contrast, ethoxymethyl (-CH₂OCH₂CH₃) is electron-donating via the ether oxygen, reducing ring reactivity but enhancing solubility in organic solvents .
- Reactivity : Halogenated derivatives (e.g., -CH₂Cl, -CH₂Br) are pivotal in nucleophilic substitution or cross-coupling reactions, whereas ethoxymethyl derivatives may serve as stable intermediates or prodrug components .
- Lipophilicity : Ethoxymethyl groups increase logP values compared to hydrophilic substituents like -OH or -COOH, making them favorable for blood-brain barrier penetration in CNS drugs .
Biological Activity
3-(Ethoxymethyl)-5-fluoropyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C_8H_10FN
- Molecular Weight: 155.17 g/mol
- IUPAC Name: this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), this compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound shows potential as an inhibitor of key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation: It may modulate receptor activity associated with neurotransmission and cellular signaling, which could explain its diverse biological effects.
In Vitro Studies
-
Antimicrobial Efficacy:
- A study assessed the minimum inhibitory concentration (MIC) of this compound against various pathogens, revealing MIC values ranging from 4 to 32 µg/mL depending on the organism tested.
-
Cytotoxicity Assays:
- In a study involving multiple cancer cell lines, the compound exhibited IC50 values between 10 µM and 25 µM, indicating a promising lead for further development as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C_8H_10FN |
| Molecular Weight | 155.17 g/mol |
| Antimicrobial MIC | 4 - 32 µg/mL |
| Anticancer IC50 | 10 - 25 µM |
| Tumor Reduction (In Vivo) | Significant in models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
